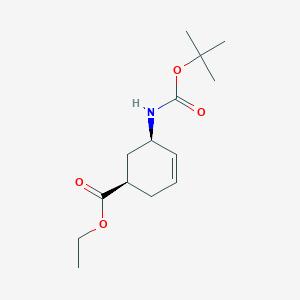

cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester

Description

cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester (C₁₄H₂₃NO₄, MW 269.34) is a stereoisomeric compound featuring a cyclohexene ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group and an ethyl ester moiety in the cis configuration. The Boc group serves as a protective agent for the amine functionality, enabling its use in multi-step organic syntheses, particularly in pharmaceutical intermediates where stereochemical control is critical .

Properties

IUPAC Name |

ethyl (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLPZQLLSROGLK-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC=C[C@@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the following steps:

Cyclohexene Derivative Formation: The starting material, cyclohexene, undergoes a series of reactions to introduce the necessary functional groups.

Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for Boc deprotection.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of free amines and subsequent substituted products.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies .

Biology:

- Utilized in the study of enzyme-substrate interactions.

- Acts as a building block for the synthesis of biologically active compounds .

Medicine:

- Investigated for potential therapeutic applications.

- Used in the design and synthesis of novel drug candidates .

Industry:

- Applied in the production of fine chemicals and pharmaceuticals.

- Used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with various biological targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which may participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with trans-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester

The trans isomer (CAS: 1306748-36-6) is structurally identical to the cis compound but differs in the relative positions of the Boc-amino and ethyl ester groups on the cyclohexene ring. Key distinctions include:

The trans isomer’s commercial availability suggests established synthetic protocols, whereas the cis variant may necessitate specialized methods for stereochemical control.

Comparison with Simple Ethyl Esters (e.g., Propionic Acid Ethyl Ester)

Simpler ethyl esters, such as propionic acid ethyl ester and butyric acid ethyl ester, are studied in electrochemical applications (e.g., as electrolyte additives) due to their volatility and solvent properties . In contrast, the cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester’s complex structure confers distinct characteristics:

- Functionality: The Boc-amino and cyclohexene groups introduce sites for hydrogen bonding and stereoselective reactions, making the cis compound more suitable for pharmaceutical synthesis than electrochemical uses .

- Stability : The bulky Boc group and rigid cyclohexene ring may reduce volatility compared to linear esters.

- Applications : While simple esters enhance cell capacity in electrolytes , the cis compound’s utility lies in chiral intermediate synthesis, where spatial arrangement dictates biological activity.

Comparison with Other Cyclohexene Derivatives

Cyclohexene-based compounds, such as 5-(1-phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole (Compound 5c), highlight the role of NMR for structural elucidation . Though unrelated functionally, such analogs underscore the importance of advanced analytical techniques (e.g., ¹H/¹³C NMR) in characterizing stereoisomers like the cis- and trans-5-Boc-amino derivatives.

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.